Reduced Metabolic Impact vs. Hydrocortisone: Evidence from Secondary Adrenal Insufficiency
In a post-hoc analysis of 229 patients with secondary adrenal insufficiency (SAI), a switch from Cortisone Acetate (CA) to an equivalent dose of Hydrocortisone (HC) resulted in a significantly worsened metabolic profile [1]. This demonstrates that despite equivalent dosing guidelines, CA exerts a less powerful metabolic action than HC. The study provides direct, quantitative evidence of CA's distinct metabolic impact, which is a critical consideration for long-term replacement therapy.
| Evidence Dimension | Metabolic impact of equivalent-dose switch |
|---|---|
| Target Compound Data | Cortisone Acetate (CA) at an equivalent dose to HC |
| Comparator Or Baseline | Hydrocortisone (HC) at an equivalent dose (based on 20 mg HC = 25 mg CA) |
| Quantified Difference | Switch from CA to HC increased: mean body weight by 1.2 kg (P < .05); waist circumference by 2.9 cm (P < .001); body fat mass by 1.3 kg (P < .001); glycated hemoglobin (HbA1c) by 0.3% (P < .05) [1]. |
| Conditions | Post hoc analysis from a prospective study in 229 patients with secondary adrenal insufficiency (SAI) receiving growth hormone replacement. |
Why This Matters
This quantifies a lower metabolic impact of Cortisone Acetate compared to Hydrocortisone, which is a key differentiator for long-term maintenance therapy in adrenal insufficiency.
- [1] Ekstrand E, Esposito D, Ragnarsson O, Isgaard J, Johannsson G. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. J Endocr Soc. 2020;4(12):bvaa160. doi:10.1210/jendso/bvaa160 View Source
